2-(4-Ethylbenzamido)thiophene-3-carboxylic acid
Overview
Description
2-(4-Ethylbenzamido)thiophene-3-carboxylic acid (2-EBCA) is an organic compound belonging to the family of carboxylic acids. It is a derivative of thiophene and is used in a variety of scientific research applications. 2-EBCA has a wide range of properties, including its ability to act as a catalyst in chemical reactions, its ability to form complexes with metal ions, and its ability to act as a ligand in coordination chemistry.
Scientific Research Applications
Anticancer Activity
The compound has been employed as a precursor in the synthesis of novel heterocycles, showing potent anticancer activity against specific human cancer cell lines. The research highlights the synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors, with some compounds demonstrating significant anticancer properties (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimicrobial and Antioxidant Properties
Some studies focus on the synthesis of compounds with thiophene structures, exhibiting notable antimicrobial and antioxidant activities. These compounds have been synthesized through various reactions and evaluated for their antimicrobial and antioxidant potentials, revealing significant properties in some synthesized compounds (Raghavendra et al., 2016), (Mabkhot et al., 2017).
Anti-inflammatory Agents
Thiophene derivatives have been synthesized and evaluated for their anti-inflammatory activities. The research involves the conversion of certain compounds into others with potential anti-inflammatory properties, offering insights into the bioactive potential of thiophene derivatives (Radwan, Shehab, & El-Shenawy, 2009).
Material Science Applications
Thiophene structures have been extensively explored for their applications in material science, including their use in organic field-effect transistors, chemical sensors, and solar cells. These compounds show a wide range of biological activities and are integral in the development of materials with advanced functionalities (Osterod et al., 2001).
Molecular Structural Studies
Studies involving X-ray diffraction and quantum chemical calculations have been conducted on thiophene derivatives to understand their molecular structure, bonding, and active centers. These studies provide detailed insights into the structural and electronic properties of thiophene derivatives, contributing to the understanding of their reactivity and potential applications in various fields (Jie, 2013).
properties
IUPAC Name |
2-[(4-ethylbenzoyl)amino]thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-9-3-5-10(6-4-9)12(16)15-13-11(14(17)18)7-8-19-13/h3-8H,2H2,1H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGZVYBIMPTIKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylbenzamido)thiophene-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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